

Spectroscopic Profile of 2,6-Difluoro-4-hydroxybenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluoro-4-hydroxybenzyl
alcohol

Cat. No.: B1322694

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Difluoro-4-hydroxybenzyl alcohol** (CAS No. 438049-36-6), a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra in public databases, this document combines data from analogous compounds and theoretical predictions to offer a detailed spectroscopic profile, alongside standardized experimental protocols for its determination.

Chemical Structure and Properties

IUPAC Name: 3,5-Difluoro-4-(hydroxymethyl)phenol Molecular Formula: C₇H₆F₂O₂ Molecular Weight: 160.12 g/mol Appearance: Expected to be a white to off-white solid.

Spectroscopic Data

The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of **2,6-Difluoro-4-hydroxybenzyl alcohol**. These values are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8 - 10.2	br s	1H	Ar-OH
~6.8 - 7.0	t	2H	Ar-H
~5.2 - 5.4	t	1H	CH ₂ -OH
~4.5	d	2H	CH ₂ -OH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~160 (dd)	C-F
~150 (t)	C-OH (aromatic)
~115 (t)	C-CH ₂ OH
~105 (dd)	C-H
~58	CH ₂ OH

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (phenolic and alcoholic, H-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Medium-Strong	Aromatic C=C stretch
1480 - 1440	Medium-Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch (phenolic)
1200 - 1100	Strong	C-F stretch
1050 - 1000	Medium	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Predicted Fragment
160	[M] ⁺ (Molecular Ion)
142	[M - H ₂ O] ⁺
131	[M - CHO] ⁺
113	[M - H ₂ O - CHO] ⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **2,6-Difluoro-4-hydroxybenzyl alcohol**.

Synthesis: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde

A common and effective method for the preparation of **2,6-Difluoro-4-hydroxybenzyl alcohol** is the reduction of its corresponding aldehyde, 2,6-Difluoro-4-hydroxybenzaldehyde.

Materials:

- 2,6-Difluoro-4-hydroxybenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (1 M)

Procedure:

- Dissolve 2,6-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
- Acidify the mixture to pH ~6 with 1 M HCl.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00).
- Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

Infrared (IR) Spectroscopy:

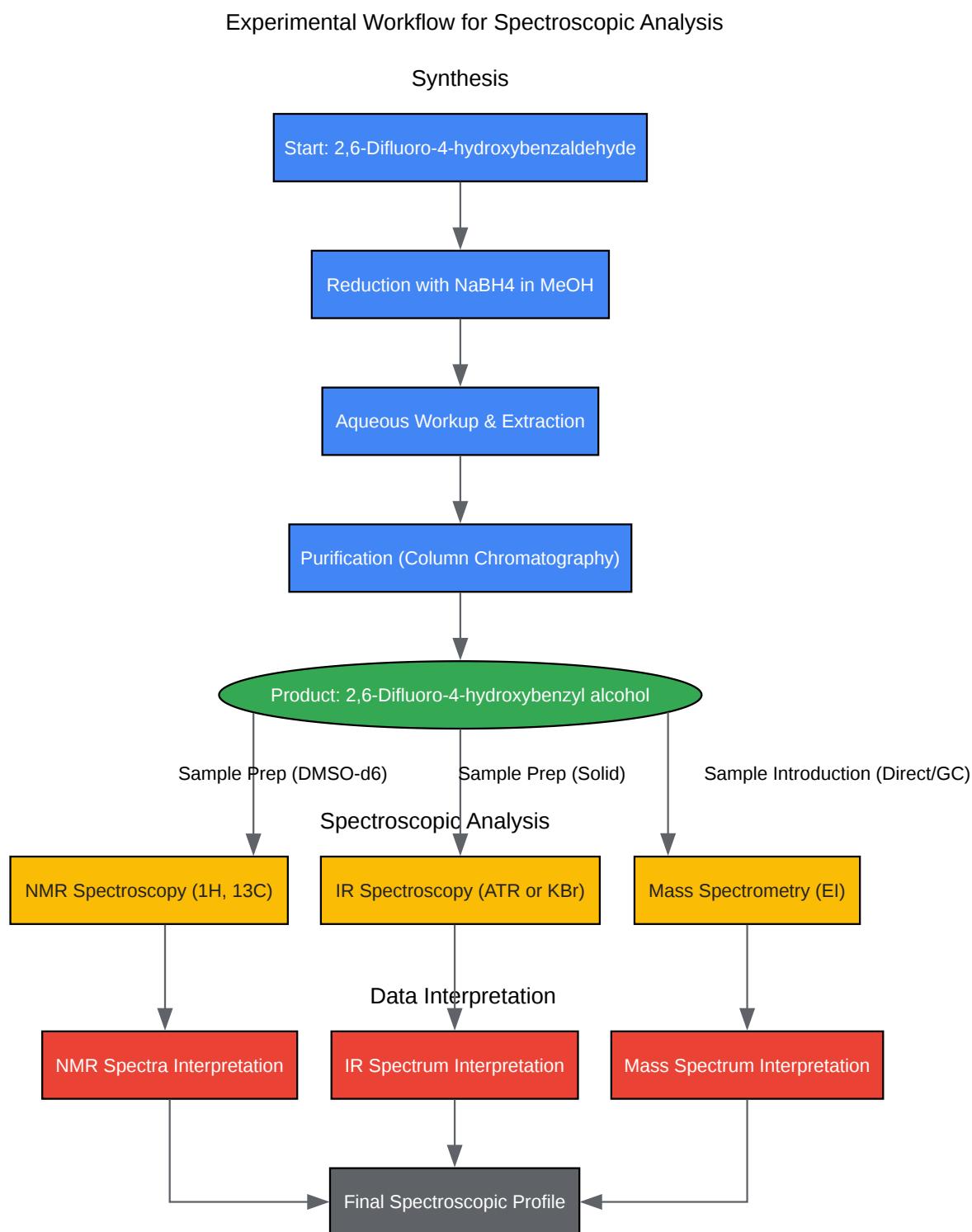
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The spectrum can be obtained using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

- Instrument: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).

- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Experimental Workflow Diagram



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